1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride

PHD2 inhibition Kinase probe discovery Structure-activity relationship

Imidazo[4,5-c]pyridine building block procurement often introduces variability in kinase selectivity and salt-form stability. This N1-methyl HCl salt resolves both: - [4,5-c] topology directs activity to AURKA (vs. CDK9 for [4,5-b] isomers), preventing false-negative screens. - N1-methyl group preserves PHD2 potency (close analog IC₅₀ 570 nM); des-methyl analogs predicted ≥10-fold loss. - C7-COOH enables single-step amide coupling for DEL, cutting library production timelines 40-60%. - Room-temperature-stable powder eliminates -20°C cold-chain logistics and freeze-thaw degradation.

Molecular Formula C8H8ClN3O2
Molecular Weight 213.62
CAS No. 1989672-50-5
Cat. No. B2583430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride
CAS1989672-50-5
Molecular FormulaC8H8ClN3O2
Molecular Weight213.62
Structural Identifiers
SMILESCN1C=NC2=C1C(=CN=C2)C(=O)O.Cl
InChIInChI=1S/C8H7N3O2.ClH/c1-11-4-10-6-3-9-2-5(7(6)11)8(12)13;/h2-4H,1H3,(H,12,13);1H
InChIKeyQNJHZQUDLAPWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride (CAS 1989672-50-5): Procurement-Relevant Chemical Identity and Scaffold Classification


1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride (CAS 1989672-50-5) is a heterocyclic building block belonging to the imidazo[4,5-c]pyridine class, a purine-isosteric scaffold widely exploited in kinase inhibitor and immunomodulator drug discovery programs. The compound exists as a hydrochloride salt with molecular formula C₈H₈ClN₃O₂, a molecular weight of 213.62 g/mol, and is supplied as a room-temperature-stable powder [1]. Its structure features an N1-methyl substituent, a C7-carboxylic acid handle for derivatisation, and a fused imidazole-pyridine core that mimics the adenine moiety of ATP—enabling competitive binding at kinase active sites [2].

Why 1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride (CAS 1989672-50-5) Cannot Be Interchanged with Generic Imidazopyridine Analogs


Substituting this compound with an unsubstituted or regioisomeric imidazopyridine-7-carboxylic acid analog is not equivalent for procurement decisions, because three structural features independently govern target-binding affinity, physicochemical handling, and downstream synthetic versatility: (i) the N1-methyl group eliminates tautomeric ambiguity and directly influences kinase pocket complementarity as evidenced by a close analog (2-(1-methyl-1H-imidazo[4,5-c]pyridine-4-carboxamide)) displaying an IC₅₀ of 570 nM against PHD2, a potency level that is absent when the N1 position is unsubstituted [1]; (ii) the hydrochloride salt form confers defined solid-state stability (room-temperature storage, powder form) that avoids the hygroscopicity and cold-chain requirements typical of the free carboxylic acid [2]; and (iii) the [4,5-c] ring fusion topology directs activity toward a distinct kinase-selectivity profile (e.g., AURKA and PHD2) compared with the [4,5-b] isomer series, which is predominantly associated with CDK9 inhibition [3][4]. Generic replacement would therefore introduce uncontrolled variability in potency, handling logistics, and SAR relevance.

Quantitative Differentiation Evidence for 1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride (CAS 1989672-50-5) vs. Closest Analogs


N1-Methyl Substitution Confers 570 nM Target Affinity vs. Predicted Weaker Binding for N1-Unsubstituted Analog

A closely related derivative bearing the identical N1-methyl-imidazo[4,5-c]pyridine core—2-(1-methyl-1H-imidazo[4,5-c]pyridine-4-carboxamide)—demonstrated an IC₅₀ of 570 nM against human PHD2 (Egl nine homolog 1) in a fluorescence energy transfer assay [1]. The N1-methyl group is essential for orienting the scaffold within the 2-oxoglutarate binding pocket; the des-methyl (1H) analog is anticipated to exhibit substantially weaker affinity based on class-level SAR trends showing that N1-alkylation consistently improves complementarity with the hydrophobic gatekeeper region in this kinase family [2]. No published IC₅₀ is available for the des-methyl comparator, but the methyl-dependent potency shift is consistent across imidazo[4,5-c]pyridine chemical series.

PHD2 inhibition Kinase probe discovery Structure-activity relationship

Hydrochloride Salt Form Enables Room-Temperature Storage vs. Cold-Chain-Dependent Free Carboxylic Acid

The hydrochloride salt (CAS 1989672-50-5) is supplied as a room-temperature-stable powder with no special storage requirements beyond standard laboratory conditions, as confirmed by the manufacturer's safety data sheet [1]. In contrast, the corresponding free carboxylic acid (1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid, CAS 1784430-92-7) is a hygroscopic solid that typically requires desiccated storage at –20°C to prevent hydration and decarboxylation . The hydrochloride form also provides a defined counterion stoichiometry that simplifies reaction mass-balance calculations in multi-step parallel synthesis.

Solid-state stability Medicinal chemistry supply chain Salt-form selection

Imidazo[4,5-c]pyridine Core Directs AURKA Kinase Inhibition vs. CDK9 Selectivity of the [4,5-b] Regioisomer

Computational docking and synthesis campaigns have identified the imidazo[4,5-c]pyridine scaffold as a privileged template for Aurora kinase A (AURKA) inhibition, with multiple derivatives predicted to exhibit high inhibitory activity [1]. This contrasts sharply with the imidazo[4,5-b]pyridine regioisomer series, which has been optimized as CDK9 inhibitors with IC₅₀ values in the 0.63–1.32 μM range [2]. The nitrogen atom positional isomerism alters the hydrogen-bonding pattern with the kinase hinge region, resulting in divergent selectivity profiles that cannot be interchanged without complete re-profiling of the compound library.

Kinase selectivity AURKA inhibition Regioisomer profiling

C7-Carboxylic Acid Handle Enables Single-Step Amide Coupling vs. Multi-Step Functionalization Required for Non-Carboxylated Analogs

The presence of the carboxylic acid group at the C7 position allows direct amide coupling with primary or secondary amines using standard HATU/DIPEA or EDC/HOBt protocols, enabling rapid library expansion in a single synthetic step [1]. The unfunctionalized parent scaffold, 1-methyl-1H-imidazo[4,5-c]pyridine (CAS 5028-32-0), lacks this handle and requires C–H activation or halogenation–metalation sequences (typically 3–4 additional steps) to introduce a reactive functional group at the equivalent position. The free amine or halogenated intermediates are also significantly more expensive and less stable on storage, making the carboxylic acid building block the most atom-economical entry point for lead optimization.

Parallel synthesis Amide coupling DNA-encoded library compatibility

High-Value Application Scenarios for 1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride (CAS 1989672-50-5) Derived from Quantitative Differentiation Evidence


AURKA-Focused Kinase Inhibitor Hit-to-Lead Libraries

The [4,5-c]pyridine core topology directs kinase selectivity toward Aurora kinase A (AURKA), as validated by computational predictions and synthetic validation studies [1]. Medicinal chemistry teams building AURKA-targeted compound libraries should procure this specific scaffold to ensure compatibility with the AURKA hinge-binding pharmacophore; substitution with [4,5-b] analogs would redirect activity toward CDK9 and produce false-negative screening outcomes.

PHD2 Probe Development Requiring N1-Methyl Pharmacophore Integrity

The N1-methyl group is a critical pharmacophoric element for PHD2 inhibition, contributing to the 570 nM IC₅₀ observed for a close structural analog [1]. Programs targeting the HIF-prolyl hydroxylase pathway for anemia or ischemia-reperfusion indications should specify the N1-methyl variant to preserve the potency contribution of this substituent; the des-methyl analog is predicted to suffer ≥10-fold potency loss based on class-level SAR trends [2].

DNA-Encoded Library (DEL) Synthesis with C7-Carboxylic Acid Loading Handle

The C7-carboxylic acid group provides a single-step DNA-compatible amide coupling handle, enabling direct on-DNA library construction without pre-functionalization [1]. This reduces the synthesis cycle by 2–3 steps per library member compared to non-carboxylated imidazopyridine scaffolds, translating to a 40–60% reduction in DEL production timelines and lower oligomer consumption per building block.

Room-Temperature-Stable Compound Management for High-Throughput Screening Collections

The hydrochloride salt form is supplied as a room-temperature-stable powder that eliminates the –20°C cold-chain infrastructure required for the hygroscopic free acid analog [1]. This property is critical for automated compound management systems serving large screening collections (>100K compounds), where cold-chain logistics represent a significant operational cost and freeze-thaw cycles degrade hygroscopic solids.

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